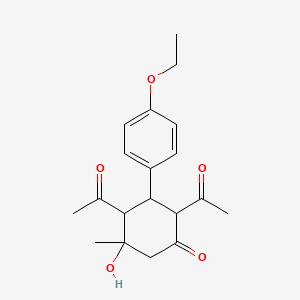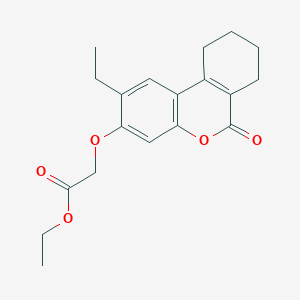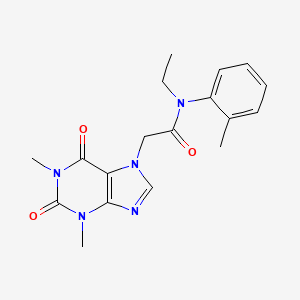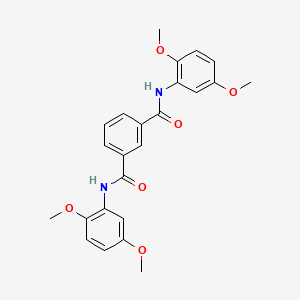![molecular formula C26H24ClN5O4S2 B11634723 4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid](/img/structure/B11634723.png)
4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrido[1,2-A]pyrimidine core, followed by the introduction of the piperazine and thiazolidinone moieties. The final step involves the coupling of the thiazolidinone derivative with butanoic acid under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioxo group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the oxo groups.
Substitution: The chlorophenyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- **4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid shares similarities with other thiazolidinone derivatives and pyrido[1,2-A]pyrimidine compounds.
Other similar compounds: 4-oxo-2-thioxo-1,3-thiazolidin-3-yl derivatives, pyrido[1,2-A]pyrimidine derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties
属性
分子式 |
C26H24ClN5O4S2 |
|---|---|
分子量 |
570.1 g/mol |
IUPAC 名称 |
4-[(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C26H24ClN5O4S2/c27-17-5-3-6-18(15-17)29-11-13-30(14-12-29)23-19(24(35)31-9-2-1-7-21(31)28-23)16-20-25(36)32(26(37)38-20)10-4-8-22(33)34/h1-3,5-7,9,15-16H,4,8,10-14H2,(H,33,34)/b20-16- |
InChI 键 |
UBXAGPLBVVLGOW-SILNSSARSA-N |
手性 SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CCCC(=O)O |
规范 SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]-](/img/structure/B11634640.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634641.png)


![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11634647.png)
![2-amino-4-[5-(4-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11634649.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11634652.png)
![5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11634653.png)
![3-ethyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11634665.png)



![(6Z)-5-imino-6-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634682.png)
![4-tert-butyl-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11634684.png)
